molecular formula C9H14N2 B8479898 2-(2,3-Dimethylpyridin-4-YL)ethanamine

2-(2,3-Dimethylpyridin-4-YL)ethanamine

Cat. No.: B8479898
M. Wt: 150.22 g/mol
InChI Key: VZERNALFRLDIGH-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylpyridin-4-YL)ethanamine is a pyridine derivative featuring a six-membered aromatic ring with nitrogen at the 1-position, substituted with methyl groups at the 2- and 3-positions, and an ethanamine side chain at the 4-position. The aromatic pyridine core may enhance stability and enable π-π interactions in biological systems .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-(2,3-dimethylpyridin-4-yl)ethanamine

InChI

InChI=1S/C9H14N2/c1-7-8(2)11-6-4-9(7)3-5-10/h4,6H,3,5,10H2,1-2H3

InChI Key

VZERNALFRLDIGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C)CCN

Origin of Product

United States

Comparison with Similar Compounds

2-(2,2-Dimethyl-4-phenyl-tetrahydro-pyran-4-yl)-ethylamine ()

Structural Differences :

  • Core Ring : Tetrahydro-pyran (saturated oxygen-containing six-membered ring) vs. aromatic pyridine.
  • Substituents : Phenyl group at position 4 vs. 2,3-dimethyl groups on pyridine.
  • Functional Group : Ethylamine chain vs. ethanamine.

Implications :

  • Safety : The tetrahydro-pyran derivative lacks thorough toxicological data, highlighting a need for caution in extrapolating safety profiles to the pyridine analog .

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives ()

Structural Differences :

  • Core Ring : Piperidine (saturated six-membered ring with nitrogen) vs. pyridine.
  • Functional Groups : Ester (acetate) vs. primary amine (ethanamine).

Implications :

  • Basicity : The ethanamine group in the target compound is more basic than the ester, favoring protonation in acidic environments (e.g., stomach), which may enhance solubility.
  • Metabolism : Esters are prone to hydrolysis, whereas amines may undergo oxidative deamination or conjugation, suggesting divergent metabolic fates.

2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine ()

Structural Differences :

  • Core Ring : 1,2,3-Triazole (five-membered aromatic ring with three nitrogens) vs. pyridine.
  • Substituents : Methyl group at triazole position 4 vs. 2,3-dimethyl groups on pyridine.

Implications :

  • Bioactivity : In , the triazole derivative showed interaction with Super antigen SMEZ-2 (binding energy: -4.47 kcal/mol). Pyridine-based amines might exhibit distinct binding modes due to differing electronic profiles.
  • Lipophilicity : Pyridine’s lower polarity compared to triazole could increase membrane permeability, affecting absorption and distribution .

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol ()

Structural Differences :

  • Substituents : Chloro and dimethoxymethyl groups at pyridine positions 2 and 3 vs. methyl groups.
  • Functional Group: Methanol vs. ethanamine.

Implications :

  • Electronic Effects : Chlorine’s electron-withdrawing nature reduces pyridine’s basicity compared to methyl groups, which are electron-donating.
  • Solubility : The methoxy and hydroxyl groups increase polarity, whereas the ethanamine in the target compound may enhance water solubility via salt formation.
  • Applications : Chlorinated pyridines are common in agrochemicals, while ethanamine derivatives may have medicinal chemistry applications .

Data Table: Structural and Functional Comparison

Compound Name Core Ring Key Substituents Functional Group Molecular Formula Potential Applications
2-(2,3-Dimethylpyridin-4-YL)ethanamine Pyridine 2,3-dimethyl Ethanamine C9H14N2 Pharmaceuticals, agrochemicals
2-(2,2-Dimethyl-4-phenyl-THP-4-yl)-ethylamine Tetrahydro-pyran 4-phenyl, 2,2-dimethyl Ethylamine C15H23NO Intermediate, stabilizers
2,2,6,6-Tetramethylpiperidin-4-yl acetate Piperidine 2,2,6,6-tetramethyl Ester C13H23NO2 Stabilizers, drug intermediates
2-(4-Methyl-triazol-1-yl)ethanamine 1,2,3-Triazole 4-methyl Ethanamine C5H10N4 Antimicrobial agents
(2-Chloro-3-dimethoxymethyl-pyridin-4-yl)methanol Pyridine 2-chloro, 3-dimethoxymethyl Methanol C9H12ClNO3 Agrochemicals, synthesis

Research Findings and Implications

  • Bioactivity : Triazole- and pyridine-based ethanamines show promise in antimicrobial applications, but their efficacy depends on heterocycle-specific interactions with biological targets .
  • Safety : Structural analogs like the tetrahydro-pyran derivative lack comprehensive toxicological data, underscoring the need for targeted safety studies for the pyridine-based compound .
  • Solubility and Stability : Pyridine’s aromaticity and ethanamine’s basicity may offer advantages in drug design, such as improved stability and tunable solubility via salt formation .

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